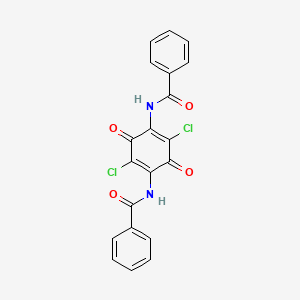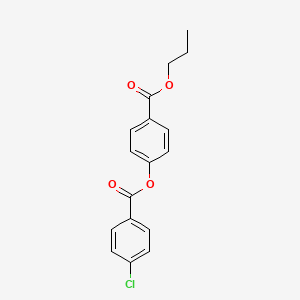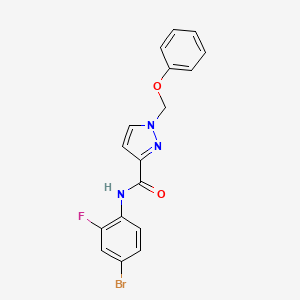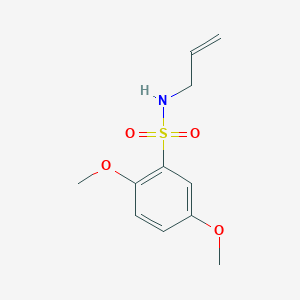![molecular formula C19H21N3O4S B4642986 METHYL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4642986.png)
METHYL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Übersicht
Beschreibung
METHYL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydroisoquinoline moiety, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the tetrahydroisoquinoline moiety, and the functionalization of the carboxylate and carbamoyl groups. Common reagents used in these steps include organometallic reagents, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
METHYL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may be used in the study of biological processes, such as enzyme inhibition or receptor binding, due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronics or sensors.
Wirkmechanismus
The mechanism of action of METHYL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to METHYL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE include other thiophene derivatives and compounds containing the tetrahydroisoquinoline moiety. Examples include:
- Methyl 5-carbamoyl-4-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxylate
- N- [2- [ [ [ [1-Methyl-5- [ (triphenylmethyl)amino]-1H-pyrazol-4-yl]carbamoyl}amino)ethyl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
methyl 5-carbamoyl-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-11-15(19(25)26-2)18(27-16(11)17(20)24)21-14(23)10-22-8-7-12-5-3-4-6-13(12)9-22/h3-6H,7-10H2,1-2H3,(H2,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHJMKUDLAHYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCC3=CC=CC=C3C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642914.png)

![2-{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4642934.png)
![methyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4642941.png)
![3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B4642957.png)
![N-[4-(butylthio)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4642965.png)


![ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4642993.png)
![2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B4643003.png)

![5-[(3,4-Dichloroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643022.png)
![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[5-ETHYL-2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE](/img/structure/B4643027.png)
